ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
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Overview
Description
Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenating agents, nucleophiles, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific signaling cascades, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Contains a similar fluorobenzyl group but has a different heterocyclic core .
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorobenzyl group but differs in the core structure.
Uniqueness
Ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is unique due to its combination of the imidazo[2,1-f]purine core with the fluorobenzyl and benzoate ester groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C25H22FN5O4 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(2-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C25H22FN5O4/c1-4-35-23(33)16-9-11-18(12-10-16)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-17-7-5-6-8-19(17)26/h5-13H,4,14H2,1-3H3 |
InChI Key |
AGAGZTZKGWFJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F)C |
Origin of Product |
United States |
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